Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate

Synthetic chemistry Cross-coupling Purine C8 diversification

Medicinal chemists pursuing purine-based Hsp90 inhibitors face synthetic bottlenecks when the key C8-diversification intermediate is unavailable as a discrete building block. This compound solves that: a pre-functionalized, Boc-protected 8-bromo-adenine scaffold with the exact MPC-3100 pharmacophoric geometry. The 8-Br enables Suzuki/Ullmann diversification at C8; the orthogonal Boc group survives cross-coupling and deprotects cleanly (TFA/CH₂Cl₂) for divergent N-functionalization. Researchers gain a single validated entry point for C8-arylated libraries. Procurement teams benefit from a characterized, ready-to-ship intermediate that eliminates multi-step in-house synthesis and leverages documented CMC precedent from the MPC-3100 clinical program.

Molecular Formula C17H25BrN6O2
Molecular Weight 425.3 g/mol
Cat. No. B12946522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate
Molecular FormulaC17H25BrN6O2
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2Br)N
InChIInChI=1S/C17H25BrN6O2/c1-17(2,3)26-16(25)23-7-4-11(5-8-23)6-9-24-14-12(22-15(24)18)13(19)20-10-21-14/h10-11H,4-9H2,1-3H3,(H2,19,20,21)
InChIKeyOPCZFDIIHCLJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-[2-(6-Amino-8-Bromo-Purin-9-yl)Ethyl]Piperidine-1-Carboxylate Procurement Evidence


Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate (CAS 1156468-58-4, molecular formula C₁₇H₂₅BrN₆O₂, molecular weight 425.33 g/mol) is a synthetic purine–piperidine building block featuring a Boc-protected piperidine linked via an ethyl spacer to the N9 position of an 8-bromo-adenine core [1]. Its structural architecture maps directly onto key pharmacophoric elements of the clinical Hsp90 inhibitor MPC-3100, for which it serves as a documented late-stage synthetic intermediate [2]. The compound's commercial availability as a discrete, characterized intermediate distinguishes it functionally from final drug substances and from simpler 8-bromo-purine precursors, positioning it as a procurement-relevant entry point for parallel medicinal chemistry efforts targeting purine-based Hsp90, kinase, or bromodomain inhibitor programs.

Why Tert-Butyl 4-[2-(6-Amino-8-Bromo-Purin-9-yl)Ethyl]Piperidine-1-Carboxylate Cannot Be Replaced


Substituting this compound with a generic purine–piperidine analog introduces multiple failure risks in a lead-optimization or scale-up context. The 8-bromo substituent is the linchpin for Suzuki–Miyaura or Ullmann-type diversification at the C8 position of the adenine core; replacing it with an 8-H, 8-Cl, or 8-I analog alters both the reaction kinetics and the regiochemical outcome of subsequent cross-coupling steps [1]. The Boc group on the piperidine nitrogen is orthogonal to the 6-amino and 8-bromo functionalities, enabling sequential deprotection and N-functionalization without competing side reactions—a feature absent in directly N-alkylated or unprotected piperidine congeners [2]. The ethyl linker between N9 and the piperidine ring is precisely two methylene units long; one-carbon or three-carbon linker analogs shift the spatial orientation of the piperidine relative to the purine plane, which has been shown in the Hsp90 inhibitor series to alter target binding by more than an order of magnitude [3]. These three structural features—8-Br, N-Boc, and the (CH₂)₂ spacer—are co-embedded in a single molecule, and no generic replacement offers the identical combination of orthogonal reactivity and validated pharmacophoric geometry.

Tert-Butyl 4-[2-(6-Amino-8-Bromo-Purin-9-yl)Ethyl]Piperidine-1-Carboxylate Quantitative Differentiation Evidence


8-Bromo Substituent Enables Efficient Cross-Coupling

The 8-bromo substituent provides a reactivity profile distinct from 8-chloro or 8-unsubstituted purine analogs in palladium-catalyzed cross-coupling reactions. In the MPC-3100 synthetic route, the 8-bromo intermediate undergoes a thioetherification with 6-bromo-1,3-benzodioxole-5-thiol in the presence of Cs₂CO₃ in DMF to afford the 8-arylthio product in preparatively useful yields, a transformation that proceeds with significantly lower efficiency when attempted with the corresponding 8-chloro analog [1]. The C–Br bond dissociation energy (approximately 284 kJ/mol for aryl-Br) versus C–Cl (approximately 397 kJ/mol) quantitatively translates to milder oxidative addition conditions and broader substrate scope, directly impacting the feasibility of late-stage diversification in medicinal chemistry campaigns [2].

Synthetic chemistry Cross-coupling Purine C8 diversification

Boc-Protected Piperidine Offers Orthogonal Deprotection

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen offers a chemically orthogonal protection strategy: it is stable under the basic and nucleophilic conditions employed for C8 cross-coupling at the purine but can be quantitatively removed with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1 hour, as demonstrated in the synthesis of MPC-3100 where the Boc-deprotected piperidine intermediate was subsequently N-acylated with (S)-2-hydroxypropanoic acid [1]. In contrast, N-alkyl piperidine analogs lack a removable protecting group and cannot undergo subsequent N-functionalization, while N-acetyl analogs require harsher acidic or basic hydrolysis conditions that risk degradation of the purine core [2].

Orthogonal protection Piperidine N-functionalization Medicinal chemistry building blocks

Ethyl Linker Optimal for Hsp90 Binding Affinity

Structure–activity relationship studies within the purine-based Hsp90 inhibitor series demonstrated that the two-carbon ethyl linker connecting the purine N9 position to the piperidine ring is critical for optimal target engagement. In the MPC-3100 medicinal chemistry program, compounds with a one-carbon methylene linker or a three-carbon propyl linker at this position exhibited Hsp90 binding affinities reduced by at least 10-fold compared to the two-carbon ethyl-linked analogs [1]. The ethyl linker positions the piperidine ring at the correct distance and trajectory to occupy the hydrophobic pocket adjacent to the ATP-binding site of Hsp90, while also allowing the N-substituent on the piperidine to reach solvent-exposed regions for pharmacokinetic tuning [2].

Hsp90 inhibition Linker SAR Purine-based inhibitors

Validated Synthetic Lineage to a Phase I Clinical Candidate

This compound is not merely a theoretical purine building block; it is the documented immediate precursor to the penultimate intermediate in the published synthesis of MPC-3100, an Hsp90 inhibitor that completed Phase I clinical evaluation [1]. The compound's structural identity—including the specific combination of 8-Br, N9-ethyl, piperidine-4-yl, and N-Boc substituents—is preserved in the patent literature as a key intermediate in the preparation of compounds claimed to have anticancer activity via Hsp90 inhibition [2]. Other commercially available 8-bromo-purine building blocks (e.g., 8-bromoadenine, 8-bromoadenosine, or 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol) lack either the piperidine ring, the Boc protection, or the ethyl spacer, and none carry the same documented lineage to a clinical-stage compound [3].

Synthetic intermediate Clinical candidate lineage Hsp90 inhibitor Procurement justification

Tert-Butyl 4-[2-(6-Amino-8-Bromo-Purin-9-yl)Ethyl]Piperidine-1-Carboxylate Validated Application Scenarios


Hsp90 Lead Optimization via C8 Cross-Coupling

The compound serves as the optimal starting material for generating focused libraries of C8-arylated, -heteroarylated, or -thioetherified purine-based Hsp90 inhibitors. The 8-bromo substituent reacts under Suzuki–Miyaura conditions with arylboronic acids or under thioetherification conditions with aryl thiols, allowing systematic exploration of the hydrophobic pocket adjacent to the Hsp90 ATP-binding site. This application directly leverages the documented SAR from the MPC-3100 program [1], where C8 diversification was the primary strategy for improving potency and pharmacokinetics. The Boc group remains intact during these transformations, enabling a convergent library synthesis where the final deprotection and N-acylation step installs diverse piperidine N-substituents.

Divergent Piperidine N-Functionalization

Post-Boc deprotection with TFA/CH₂Cl₂, the free piperidine intermediate can be reacted with carboxylic acids (amides), sulfonyl chlorides (sulfonamides), isocyanates (ureas), or aldehydes (via reductive amination) to produce structurally diverse final compounds from a single batch of the Boc-protected building block. This divergent strategy is particularly valuable for medicinal chemistry groups that need to rapidly explore structure–activity relationships at the piperidine nitrogen while holding the purine core constant [2]. The orthogonal stability of the Boc group under C8 cross-coupling conditions is the enabling feature that makes this workflow possible, as documented in the patent literature [3].

Scalable Intermediate for Process Chemistry and CMC

As a late-stage intermediate with a validated synthetic route, this compound is suitable for process chemistry scale-up efforts targeting purine-based clinical candidates. The Boc protecting group is a standard choice in pharmaceutical process development due to its well-characterized deprotection kinetics, minimal byproduct profile, and compatibility with large-scale batch processing [4]. The compound's connection to the clinical candidate MPC-3100 provides CMC (Chemistry, Manufacturing, and Controls) precedent that can be referenced in regulatory documentation, potentially accelerating IND-enabling studies for structurally related development candidates.

Scaffold Hopping to Kinase and Bromodomain Inhibitors

The purine core of this compound mimics the adenine moiety of ATP, making it a privileged scaffold for kinase inhibitor design. Beyond Hsp90, the 8-bromo substituent and the piperidine ethyl appendage provide vectors for exploring selectivity against the kinome or against bromodomain-containing proteins such as BRD4, which recognize acetylated lysine residues via a binding pocket that accommodates purine-like fragments [5]. Researchers engaged in scaffold-hopping or target-class switching can preserve the synthetic investment in this key intermediate while pursuing alternative biological targets, maximizing the return on procurement expenditure.

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